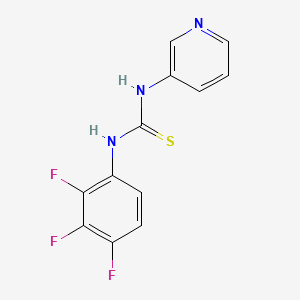

N-3-吡啶基-N'-(2,3,4-三氟苯基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiourea derivatives, including those similar to "N-3-pyridinyl-N'-(2,3,4-trifluorophenyl)thiourea," involves various chemical reactions that allow for the creation of complex structures. For example, the synthesis of a new compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was reported through specific reactions that involve the use of FT-IR, 1H-NMR, and mass spectrophotometry for structure elucidation (Mushtaque et al., 2016).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by their planar conformations and the potential for hydrogen bonding, which plays a significant role in their chemical behavior. For instance, the molecular structure of a related compound, 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea, shows a nearly planar conformation in the solid state, highlighting the structural characteristics of these compounds (Huadong Yue et al., 2008).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions that contribute to their diverse properties. For example, hypervalent iodine promoted the regioselective oxidative C–H functionalization, leading to the synthesis of biologically potent thiourea derivatives. This showcases the reactive nature and the potential of thiourea compounds in chemical synthesis (A. Mariappan et al., 2016).

Physical Properties Analysis

Thiourea derivatives exhibit unique physical properties, including thermal stability and crystalline structures. For example, the structural and spectral studies of N-(2-pyridyl)-N′-tolylthioureas provided insight into their crystalline structure, intramolecular hydrogen bonding, and their effects on physical properties (J. Valdés-Martínez et al., 1999).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, such as reactivity and binding affinity, are influenced by their molecular structure. For instance, the study of synthesis, characterization, and quantum chemical analyses of a thiourea derivative revealed insights into its conformation, reactivity, and DNA-binding properties, demonstrating the compound's chemical behavior (Md Mushtaque et al., 2017).

科学研究应用

化学传感器开发

N-3-吡啶基-N'-(2,3,4-三氟苯基)硫脲作为硫脲的衍生物,在化学传感器的开发中发挥着至关重要的作用。这些化学传感器旨在对生物、环境和农业样品中的各种阴离子、中性分析物进行高灵敏、选择性和简单的检测。硫脲衍生物由于其 S 和 N 原子,具有亲核特性,使其能够建立分子间和分子内的氢键。这使得它们成为设计有机荧光和比色传感器以检测各种分析物的优秀候选物,包括环境污染物和生物分子 (Al-Saidi & Khan, 2022)。

配位化学和生物应用

N-3-吡啶基-N'-(2,3,4-三氟苯基)硫脲通过其在硫脲衍生物化学中的作用,在配位化学中得到广泛应用。这些化合物由于能够参与分子内和分子间氢键,因此可以作为与过渡金属形成配合物的配体。此类配合物因其潜在的生物应用而受到探索,展示了硫脲衍生物在创造新型治疗剂和药物化学领域的多功能性 (Saeed, Flörke, & Erben, 2014)。

作用机制

未来方向

The future directions for “N-3-pyridinyl-N’-(2,3,4-trifluorophenyl)thiourea” and similar compounds involve further exploration of their applications in the agrochemical and pharmaceutical industries . The unique properties of these compounds make them promising candidates for the development of new agrochemicals and pharmaceuticals .

属性

IUPAC Name |

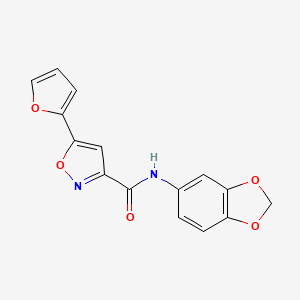

1-pyridin-3-yl-3-(2,3,4-trifluorophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3S/c13-8-3-4-9(11(15)10(8)14)18-12(19)17-7-2-1-5-16-6-7/h1-6H,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONRERSWJNPGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=S)NC2=C(C(=C(C=C2)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Pyridin-3-yl-3-(2,3,4-trifluorophenyl)thiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2,4-imidazolidinedione](/img/structure/B5560498.png)

![methyl [(7-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5560525.png)

![4-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-1,2,4-triazol-5-yl]quinoline](/img/structure/B5560539.png)

![4-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepane](/img/structure/B5560544.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B5560568.png)

![{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5560588.png)

![10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B5560595.png)

![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5560596.png)

![8-[2-(2-naphthyloxy)propanoyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5560603.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5560608.png)